molecular formula C12H12N2O3 B1451777 Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate CAS No. 885269-76-1

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Cat. No.: B1451777
CAS No.: 885269-76-1
M. Wt: 232.23 g/mol
InChI Key: LSZUCPNJYGQKPA-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a chemical compound . It’s related to 3-(1-ethyl-1H-indazol-3-yl)propanal, which is a novel compound that has gained significant attention in the scientific community.


Synthesis Analysis

The synthesis of indazole-containing compounds involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole-containing compounds include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Quantitative Bioanalytical Method Development

A novel molecule with potent acetylcholinesterase inhibition property, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, has been developed. A rapid and selective RP-HPLC bioanalytical method for its quantitative measurement has been validated, demonstrating the molecule's stability under various conditions and its metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani, Shard, & Sengupta, 2018).

Characterization of Polymorphic Forms

Research on the polymorphic forms of a structurally similar compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to highlight challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).

Cytotoxicity Evaluation and DNA Interaction

A study on RuII-bipy complexes containing coumarin-based ligands, including Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)-3-oxopropanoate, demonstrated significant cytotoxic activity against cancer cells, offering insights into the potential therapeutic applications of these compounds (de Almeida et al., 2021).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives were synthesized and evaluated for selective anti-PAR4 activity, identifying several new compounds with comparable activity to YD-3. This research highlights the compound's potential in the development of novel antiplatelet drug candidates (Chen et al., 2008).

Heterocycles Synthesis

An efficient synthesis of nitrogen-containing heterocycles from Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate was described, showcasing the compound's versatility in producing various heterocyclic compounds (Behalo & Aly, 2011).

Biochemical Analysis

Biochemical Properties

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell . These effects highlight the compound’s potential in therapeutic applications, particularly in treating inflammatory and metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, modulating their activity . For instance, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses . Understanding these molecular interactions is essential for elucidating the compound’s therapeutic potential and mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to reduced efficacy . Long-term studies have also revealed that the compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes . These findings are crucial for optimizing the compound’s use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites. These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Properties

IUPAC Name

ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(16)7-10(15)12-8-5-3-4-6-9(8)13-14-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZUCPNJYGQKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654396
Record name Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-76-1
Record name Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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